2,6-Diiodo-4-(trifluoromethyl)aniline

描述

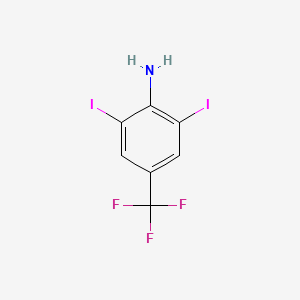

Structure

3D Structure

属性

IUPAC Name |

2,6-diiodo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3I2N/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAXEDWMWOZVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442609 | |

| Record name | 2,6-diiodo-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214400-66-5 | |

| Record name | 2,6-diiodo-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Diiodo-4-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diiodo-4-(trifluoromethyl)aniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of two ortho-iodine atoms and a para-trifluoromethyl group, make it a valuable and versatile building block in organic synthesis. The iodine substituents serve as excellent leaving groups in various cross-coupling reactions, enabling the construction of complex molecular architectures. The electron-withdrawing trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, desirable characteristics in the design of novel therapeutic agents. This technical guide provides a detailed overview of the molecular properties, a representative synthetic protocol, and the applications of this compound in drug discovery and development.

Molecular and Physical Properties

This compound, with the chemical formula C₇H₄F₃I₂N, is a key synthetic intermediate. A summary of its key quantitative data is presented in Table 1. While experimental data for the diiodo- compound is not widely published, properties can be inferred from its closely related dichloro- and dibromo- analogs.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃I₂N | [1] |

| Molecular Weight | 412.92 g/mol | Calculated |

| CAS Number | 214400-66-5 | [1] |

| Appearance | White to off-white solid (inferred) | N/A |

| Melting Point | 36-41 °C (for 2,6-dibromo-4-(trifluoromethyl)aniline) | [2] |

| Boiling Point | 60-62 °C @ 1 mmHg (for 2,6-dichloro-4-(trifluoromethyl)aniline) | [3] |

Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of 4-(Trifluoromethyl)aniline

This compound is commercially available. However, a general synthesis involves the amination of 4-chlorobenzotrifluoride.

Step 2: Di-iodination of 4-(Trifluoromethyl)aniline

This procedure is adapted from general methods for the ortho-di-iodination of anilines using N-iodosuccinimide (NIS) as the iodinating agent.

Materials and Reagents:

-

4-(Trifluoromethyl)aniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(trifluoromethyl)aniline (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask, add N-iodosuccinimide (2.2 eq.) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly valuable precursor for the synthesis of a wide range of biologically active molecules.

Role as a Synthetic Building Block

The two iodine atoms at the ortho positions to the amino group are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of various substituents, including aryl, heteroaryl, and alkyl groups, at these positions, leading to the construction of complex, three-dimensional molecules. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the aniline ring.

Precursor to Agrochemicals and Pharmaceuticals

The closely related 2,6-dichloro-4-(trifluoromethyl)aniline is a known key intermediate in the synthesis of the broad-spectrum insecticide, fipronil.[3] It is anticipated that this compound can be used in a similar capacity, potentially offering advantages in synthetic routes that require a more reactive halogen for cross-coupling.

The general synthetic utility of this class of compounds is in the preparation of substituted anilines that are core structures in many pharmaceutical agents. For instance, the synthesis of various triazole derivatives with potential biological activities has been demonstrated from the dichloro-analog.[4]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use in a Suzuki cross-coupling reaction.

Caption: Synthetic and application workflow for this compound.

Logical Relationship of Structural Features to Application

The following diagram illustrates the logical relationship between the key structural features of this compound and its utility in drug development.

Caption: Structure-function relationship of this compound.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its di-iodo substitution pattern provides a versatile handle for the introduction of molecular complexity through cross-coupling reactions, while the trifluoromethyl group imparts favorable physicochemical properties for the development of bioactive molecules. The synthetic protocol outlined in this guide, based on established chemical transformations, provides a reliable pathway to access this valuable compound for further research and development endeavors.

References

- 1. This compound - C7H4F3I2N | CSSB00010245077 [chem-space.com]

- 2. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Diiodo-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,6-Diiodo-4-(trifluoromethyl)aniline (CAS No. 214400-66-5). While this specific compound is not as extensively documented as its chlorinated or brominated analogs, this paper compiles available data and draws logical inferences from related structures to offer a valuable resource for research and development.

Core Chemical Properties and Identifiers

This compound is a halogenated aromatic amine. Its structure, featuring a trifluoromethyl group and two iodine atoms ortho to the amine group, makes it a potentially valuable, yet sterically hindered, building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group and iodine atoms significantly influences the reactivity of the aniline moiety and the aromatic ring.

A summary of its core identifiers and calculated properties is presented below. It is important to note that experimental physical properties such as melting and boiling points are not widely published in available literature.

| Property | Value | Source |

| CAS Number | 214400-66-5 | [1][2][3][4] |

| Molecular Formula | C₇H₄F₃I₂N | [2][3] |

| Molecular Weight | 412.92 g/mol | [3][4][5] |

| IUPAC Name | This compound | [2] |

| InChI Key | AHAXEDWMWOZVQJ-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | NC1=C(I)C=C(C=C1I)C(F)(F)F | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water, likely soluble in various organic solvents (inferred from analogs) | [6] |

Synthesis and Reactivity

A direct and efficient method for synthesizing the target compound would be the electrophilic iodination of 4-(trifluoromethyl)aniline.

Methodology:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Iodinating Agent: Slowly add at least 2 equivalents of an iodinating agent. A common and effective reagent is N-Iodosuccinimide (NIS). Alternatively, molecular iodine (I₂) in the presence of an oxidizing agent (e.g., HIO₃, H₂O₂) can be used.

-

Reaction Conditions: The reaction is typically stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Plausible workflow for the synthesis of the target compound.

The key reactive sites of this compound are the amine group and the carbon-iodine bonds.

-

Amine Group: The -NH₂ group can undergo typical aniline reactions such as diazotization to form a diazonium salt, which is a versatile intermediate for introducing various other functional groups. It can also be acylated or alkylated.

-

Carbon-Iodine Bonds: The iodine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This makes the molecule a valuable scaffold for building more complex structures by forming new carbon-carbon or carbon-heteroatom bonds at the 2 and 6 positions.

Applications in Drug Development and Agrochemicals

Specific applications for this compound are not well-documented. However, the structural motifs present in the molecule are of significant interest in medicinal chemistry and agrochemical synthesis.

-

Role of the Trifluoromethyl Group: The -CF₃ group is a crucial bioisostere in modern drug design. Its incorporation into a molecule can significantly enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (improving membrane permeability), and alter binding affinity to biological targets.

-

Utility of Halogenated Anilines: Dihalo-anilines are key intermediates in the synthesis of numerous active compounds. For instance, the analogous compound, 2,6-Dichloro-4-(trifluoromethyl)aniline , is a vital precursor for the broad-spectrum insecticide Fipronil .[7][8] It is also used in the development of pharmaceuticals and dyes.[7]

Given this context, this compound is a promising candidate for:

-

Scaffold for Novel Pharmaceuticals: Serving as a starting point for synthesizing new chemical entities where the iodine atoms can be replaced via cross-coupling to explore structure-activity relationships.

-

Intermediate for Agrochemicals: Potentially acting as a precursor for new classes of pesticides or herbicides, following similar synthetic logic to its dichloro analog.[7]

Caption: Logical flow from chemical structure to potential applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, handling precautions must be based on data from structurally similar compounds, such as its dichloro- and mono-iodo analogs.

| Hazard Category | Description and Precautionary Statements (Inferred from Analogs) | Source (Analog Data) |

| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. Precautions: Avoid breathing dust/fumes. Do not ingest. Wash hands thoroughly after handling. | [9] |

| Skin Irritation | Expected to cause skin irritation. Precautions: Wear protective gloves and clothing. | [9] |

| Eye Irritation | Expected to cause serious eye irritation. Precautions: Wear eye and face protection. | [9] |

| Respiratory Irritation | May cause respiratory irritation. Precautions: Use only outdoors or in a well-ventilated area. | [9] |

| Handling & Storage | Store in a cool, well-ventilated place. Keep container tightly closed. | [10] |

General Advice: Handle this chemical in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a chemical intermediate with significant, albeit largely unexplored, potential. While detailed experimental data is sparse, its structural relationship to well-studied analogs like 2,6-dichloro-4-(trifluoromethyl)aniline suggests its value as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its primary utility likely lies in leveraging the dual iodine atoms as versatile leaving groups for cross-coupling reactions. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its applications in creating novel chemical entities.

References

- 1. 214400-66-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - C7H4F3I2N | CSSB00010245077 [chem-space.com]

- 3. echemi.com [echemi.com]

- 4. This compound|CAS 214400-66-5 [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 7. nbinno.com [nbinno.com]

- 8. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 9. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 [sigmaaldrich.com]

- 10. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]

Spectroscopic and Synthetic Profile of 2,6-Diiodo-4-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2,6-Diiodo-4-(trifluoromethyl)aniline. Due to the limited availability of experimental data in public literature, this guide presents predicted spectroscopic data obtained from computational models, alongside detailed, generalized experimental protocols that are readily adaptable for the synthesis and analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using established computational algorithms and provide a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | s | 2H | Ar-H |

| ~5.0 | br s | 2H | -NH₂ |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on computational models. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C -NH₂ |

| ~138 | C -CF₃ |

| ~135 | C -H |

| ~122 (q, J ≈ 272 Hz) | -C F₃ |

| ~90 | C -I |

| Solvent: CDCl₃. Predictions are based on computational models. |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H stretch (asymmetric) |

| 3300-3400 | Medium | N-H stretch (symmetric) |

| 1600-1650 | Strong | N-H bend |

| 1200-1350 | Strong | C-F stretch |

| 1000-1100 | Strong | C-F stretch |

| 800-900 | Strong | Ar-H bend (out-of-plane) |

| 500-600 | Medium | C-I stretch |

| Prediction based on typical vibrational frequencies for functional groups. |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 412.8 | 100 | [M]⁺ |

| 285.8 | High | [M-I]⁺ |

| 158.8 | Medium | [M-2I]⁺ |

| 144.0 | Medium | [C₆H₂F₃N]⁺ |

| 69.0 | High | [CF₃]⁺ |

| Predicted fragmentation pattern for the molecular ion [C₇H₄F₃I₂N]⁺. |

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and spectroscopic characterization of this compound. These protocols are based on established methodologies for similar compounds.

Synthesis of this compound

A potential synthetic route to this compound involves the direct iodination of 4-(trifluoromethyl)aniline.

Materials:

-

4-(Trifluoromethyl)aniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(trifluoromethyl)aniline (1.0 eq.) in anhydrous acetonitrile, add N-iodosuccinimide (2.2 eq.) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer.

-

The sample is to be dissolved in deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is to be used as an internal standard (0.00 ppm).

-

Data is to be processed using appropriate NMR software.

2.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum is to be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is to be recorded in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Mass spectra are to be obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample is to be introduced via a direct insertion probe or a gas chromatograph.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are to be recorded.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic characterization.

In-Depth Technical Guide to the ¹³C NMR Analysis of 2,6-Diiodo-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,6-diiodo-4-(trifluoromethyl)aniline. Due to the limited availability of experimental spectral data in public literature, this guide leverages predictive methodologies and analysis of structurally analogous compounds to offer a detailed characterization.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were determined using established substituent effect principles and analysis of related halogenated and trifluoromethylated anilines. The assignments are based on the expected electronic environment of each carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Coupling with ¹⁹F |

| C1 (-NH₂) | 148 - 152 | Singlet | No |

| C2, C6 (-I) | 90 - 95 | Singlet | No |

| C3, C5 (-CH) | 135 - 140 | Singlet | Quartet (⁴JCF ≈ 1-3 Hz) |

| C4 (-CF₃) | 120 - 125 | Quartet (²JCF ≈ 30-35 Hz) | Yes |

| -CF₃ | 123 - 127 | Quartet (¹JCF ≈ 270-275 Hz) | Yes |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The actual experimental values may vary depending on the solvent and other experimental conditions.

Structural and Logical Relationships

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹³C NMR analysis.

A Comprehensive Technical Guide to the Physical Properties of 2,6-Diiodo-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of 2,6-Diiodo-4-(trifluoromethyl)aniline. Due to the limited availability of specific experimental data for this compound, this guide also includes data from structurally analogous compounds to provide a comparative context for researchers.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 214400-66-5[1] |

| Molecular Formula | C₇H₄F₃I₂N[1] |

| Molecular Weight | 428.92 g/mol [2] |

| Canonical SMILES | NC1=C(I)C=C(C=C1I)C(F)(F)F[1] |

| InChI Key | AHAXEDWMWOZVQJ-UHFFFAOYSA-N[1] |

| InChI String | InChI=1S/C7H4F3I2N/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H,13H2[1] |

Physical Properties

Table 2.1: Physical Properties of this compound and Analogous Compounds

| Property | This compound | 2,6-Dichloro-4-(trifluoromethyl)aniline | 2,6-Dibromo-4-(trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

| Appearance | Not specified (likely a solid) | White to orange to green powder or lump[3]; Light brown crystal or oily liquid | White to cream or pale yellow crystals or crystalline powder[4] | Colorless liquid |

| Melting Point | Data not available | 34-36 °C[3][5]; 35-37 °C; 32-35 °C[6] | 36-41 °C[4] | 38 °C |

| Boiling Point | Data not available | 60-62 °C at 1 mmHg[3] | Data not available | 83 °C at 12 mmHg |

| Solubility | Data not available | Soluble in methanol and various organic solvents; Insoluble in water[3][7] | Data not available | Insoluble in water; Soluble in organic solvents |

| pKa | Data not available | Data not available | Data not available | Data not available |

| Density | Data not available | 1.532 g/cm³[3] | Data not available | 1.283 g/mL at 25 °C |

Based on the increasing molecular weight from the dichloro to the dibromo analogues, it is expected that this compound is a solid at room temperature with a melting point higher than its lighter halogen counterparts. Its solubility is predicted to be poor in water but good in common organic solvents.

Spectral Data

Specific spectral data for this compound is not widely published. Researchers should expect spectra to show characteristic features of a disubstituted aniline with a trifluoromethyl group.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the -CF₃ group.

-

FTIR: Infrared spectroscopy should reveal characteristic N-H stretching frequencies for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

The following are detailed, standard methodologies for determining key physical properties of solid organic compounds like this compound.

4.1 Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid and is a key indicator of purity.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8][10]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed.[11] The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-3 mm.[10][11][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10][11] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated melting point apparatus (e.g., Mel-Temp).[8][10]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[8][12] For an unknown compound, a rapid preliminary determination can be performed to find an approximate range, followed by a more careful measurement.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[8][11] The melting point is reported as the range T₁ - T₂.

4.2 Solubility Determination

Solubility tests are crucial for understanding a compound's behavior in various solvent systems, which is important for reaction setup, extraction, and purification.

Methodology (Qualitative):

-

Initial Solvent Testing: To a small test tube, add approximately 25 mg of the compound. Add 0.75 mL of the test solvent (e.g., water, diethyl ether, methanol) in portions, shaking vigorously after each addition.[13] Observe if the solid dissolves completely.

-

Aqueous Acid/Base Solubility: For water-insoluble anilines, solubility in aqueous acid is a key test.[14]

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl. Shake vigorously. Aniline derivatives are basic and should dissolve in acid to form a soluble ammonium salt.[13][14]

-

To another 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Shake vigorously. As an amine, it is not expected to dissolve in a basic solution.

-

-

Observation: The compound is classified as soluble if it dissolves completely. If it does not, it is classified as insoluble. The results help to characterize the compound's acidic or basic nature.[13]

Application Workflow Visualization

This compound is a valuable building block in organic synthesis. The two iodine atoms are excellent leaving groups for various metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecules. The diagram below illustrates a generalized workflow for a Suzuki cross-coupling reaction, a common application for such di-iodinated compounds.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

This technical guide serves as a foundational resource for professionals working with this compound. While specific experimental data is sparse, the provided information on analogous compounds and standard experimental protocols offers a robust starting point for further research and development.

References

- 1. This compound - C7H4F3I2N | CSSB00010245077 [chem-space.com]

- 2. 2,6-diiodo-4-(trifluoromethoxy)aniline | 2375415-88-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. biosynth.com [biosynth.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Aniline qualitative analysis | PPTX [slideshare.net]

- 14. m.youtube.com [m.youtube.com]

Solubility Profile of 2,6-Diiodo-4-(trifluoromethyl)aniline in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,6-diiodo-4-(trifluoromethyl)aniline is a fundamental property that governs its behavior in various stages of drug development and chemical synthesis. It dictates the choice of solvents for reactions, influences the efficiency of crystallization and purification processes, and is a key determinant of dissolution and subsequent absorption in biological systems. Understanding the solubility profile in a range of organic solvents with varying polarities is therefore essential for process optimization and formulation design.

General Solubility Characteristics

While specific quantitative data for this compound is scarce, information on analogous compounds, such as 2,6-dichloro-4-(trifluoromethyl)aniline, indicates a general solubility in organic solvents. For instance, 2,6-dichloro-4-(trifluoromethyl)aniline is noted to be soluble in methanol. This suggests that this compound is likely to exhibit solubility in a range of common organic solvents. However, it is also reported to be insoluble in water.

Experimental Determination of Solubility

The absence of published quantitative solubility data necessitates experimental determination. The following section details a standard protocol for measuring the equilibrium solubility of a compound in various organic solvents.

Materials and Methods

Materials:

-

This compound (purity ≥ 98%)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade.

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow:

The following diagram outlines the typical workflow for determining the solubility of a solid compound in an organic solvent.

Figure 1. A generalized workflow for the experimental determination of solubility.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The vials are securely sealed to prevent solvent evaporation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the suspensions are centrifuged at a high speed to sediment the excess undissolved solid.

-

Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette and filtered through a syringe filter to remove any remaining solid particles. The filtered solution is then accurately diluted with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated HPLC method. A calibration curve is constructed using standard solutions of known concentrations to quantify the analyte.

-

Data Reporting: The solubility is calculated from the determined concentration and the dilution factor and is typically expressed in units such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Data Presentation

While experimentally determined data is not currently available, the results of such a study would be presented in a clear and concise tabular format for easy comparison of solubility in different solvents.

Table 1. Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) |

| Hexane | 1.88 | To be determined |

| Toluene | 2.38 | To be determined |

| Dichloromethane | 9.08 | To be determined |

| Ethyl Acetate | 6.02 | To be determined |

| Acetone | 20.7 | To be determined |

| Ethanol | 24.5 | To be determined |

| Methanol | 32.7 | To be determined |

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. Although specific quantitative data is not currently published, this guide provides a robust experimental framework for its determination. The outlined protocol, based on the equilibrium solubility method with HPLC quantification, represents a standard approach to generating reliable and reproducible solubility data. Such data, once obtained, will be invaluable for scientists and professionals in the fields of chemical synthesis and drug development, enabling informed solvent selection and process optimization. Further research is warranted to experimentally determine and publish the solubility profile of this compound.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2,6-Diiodo-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-(trifluoromethyl)aniline is a versatile building block in modern organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of target molecules, properties that are highly desirable in drug design. The presence of two ortho-iodine atoms provides two reactive sites for sequential or double cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex, sterically hindered biaryl and multi-aryl structures. These structures are prevalent in a wide range of biologically active compounds and advanced materials.

This document provides a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with arylboronic acids. The protocol outlines conditions for both selective mono-arylation and subsequent di-arylation, offering a pathway to unsymmetrically and symmetrically substituted 2,6-diaryl-4-(trifluoromethyl)anilines.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. The conditions can be tuned to favor either mono- or di-substitution products.

| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Mono-arylated | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 90 | 12 | 75 |

| 2 | Phenylboronic acid | Di-arylated | Pd(dppf)Cl₂ (10 mol%) | Cs₂CO₃ (4.0 equiv) | 1,4-Dioxane | 100 | 24 | 85 |

| 3 | 4-Methoxyphenylboronic acid | Mono-arylated | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 90 | 12 | 78 |

| 4 | 4-Methoxyphenylboronic acid | Di-arylated | Pd(dppf)Cl₂ (10 mol%) | Cs₂CO₃ (4.0 equiv) | 1,4-Dioxane | 100 | 24 | 88 |

| 5 | 3-Tolylboronic acid | Mono-arylated | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 90 | 16 | 72 |

| 6 | 3-Tolylboronic acid | Di-arylated | Pd(dppf)Cl₂ (10 mol%) | Cs₂CO₃ (4.0 equiv) | 1,4-Dioxane | 100 | 24 | 80 |

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol for Selective Mono-Arylation

This protocol is representative for the synthesis of 2-aryl-6-iodo-4-(trifluoromethyl)aniline.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene, anhydrous

-

Water, deionized and degassed

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene and degassed water in a 4:1 ratio.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12-16 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Protocol for Di-Arylation

This protocol is representative for the synthesis of 2,6-diaryl-4-(trifluoromethyl)aniline, starting from either the di-iodo compound or the isolated mono-arylated intermediate.

Materials:

-

This compound (1.0 equiv) or 2-aryl-6-iodo-4-(trifluoromethyl)aniline (1.0 equiv)

-

Arylboronic acid (2.5 equiv for di-iodo start, 1.2 equiv for mono-iodo start)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (10 mol%)

-

Cesium carbonate (Cs₂CO₃) (4.0 equiv for di-iodo start, 2.0 equiv for mono-iodo start)

-

1,4-Dioxane, anhydrous

Procedure:

-

To a flame-dried Schlenk tube, add the aniline starting material, the arylboronic acid, and cesium carbonate.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous 1,4-dioxane.

-

Add the Pd(dppf)Cl₂ catalyst.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 24 hours).

-

Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the di-arylated product.

Visualizations

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow for mono- and di-arylation of this compound.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Diiodo-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-(trifluoromethyl)aniline is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of two reactive iodine atoms, an electron-withdrawing trifluoromethyl group, and a nucleophilic amino group makes this scaffold a versatile platform for constructing diverse molecular architectures. Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and generalized protocols for performing Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions on this compound.

Note: The following protocols are generalized based on established methodologies for structurally similar di-iodo aromatic compounds and anilines due to a lack of specific literature for this compound. Optimization of the reaction conditions is highly recommended for this specific substrate.

General Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is outlined below. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and phosphine ligands.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. For this compound, selective mono- or di-arylation can potentially be achieved by controlling the stoichiometry of the boronic acid or ester.

General Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol (Generalized)

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-2.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst), a ligand (if necessary), and a base.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data from Analogous Systems

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 | General Suzuki Conditions |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 70-90 | General Suzuki Conditions |

| PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | DMF | 80 | 24 | 80-92 | General Suzuki Conditions |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

General Catalytic Cycle

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol (Generalized)

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a ligand (if necessary).

-

Evacuate the flask and backfill with an inert gas. Repeat three times.

-

Add a degassed solvent (e.g., THF, DMF, or an amine base like triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-2.5 equiv) and an amine base (if not used as the solvent).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Data from Analogous Systems[1][2]

| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2.0) | THF | RT | 4 | 75-90 | [1][2] |

| Pd(OAc)₂ (2) | CuI (5) | DIPA (3.0) | Toluene | 50 | 12 | 80-95 | General Sonogashira Conditions |

| PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ (2.0) | Dioxane | 60 | 18 | 70-88 | General Sonogashira Conditions |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds by coupling an aryl halide with an amine. This reaction is instrumental in synthesizing anilines and their derivatives.[3]

General Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol (Generalized)

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst, a phosphine ligand, and a strong base (e.g., NaOtBu, KOtBu, or Cs₂CO₃).

-

Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

-

Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).

-

Seal the tube and heat the reaction mixture with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and quench with water or saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the residue by column chromatography.

Data from Analogous Systems

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 80-95 | General Buchwald-Hartwig Conditions |

| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 75-90 | General Buchwald-Hartwig Conditions |

| G3-XPhos (1) | - | LHMDS (1.4) | THF | 80 | 16 | 85-98 | General Buchwald-Hartwig Conditions |

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C(sp²)–C(sp²) bond.

General Catalytic Cycle

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocol (Generalized)

-

Combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃ or a phosphite), and a base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃) in a Schlenk tube.

-

Evacuate and backfill with an inert gas three times.

-

Add a degassed polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).

-

Heat the reaction mixture with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Data from Analogous Systems

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N (1.5) | DMF | 100-120 | 12-24 | 60-85 | General Heck Conditions |

| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | Acetonitrile | 80 | 18 | 70-90 | General Heck Conditions |

| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cy₂NMe (2.0) | Dioxane | 100 | 16 | 75-92 | General Heck Conditions |

Site Selectivity

For di-iodinated substrates like this compound, achieving selective mono-functionalization at one of the C-I bonds over di-functionalization is a key challenge. The two iodine atoms are electronically equivalent, so selectivity will primarily be governed by steric factors and reaction conditions.

-

Steric Hindrance: The amino group may sterically hinder the ortho iodine positions, potentially influencing the approach of the bulky palladium catalyst.

-

Stoichiometry: Using a stoichiometric amount (or a slight excess) of the coupling partner relative to the di-iodoaniline can favor mono-substitution.

-

Reaction Time and Temperature: Shorter reaction times and lower temperatures may increase the yield of the mono-coupled product.

-

Ligand Choice: Bulky phosphine ligands can enhance selectivity for the less sterically hindered position and may also influence the rate of the second coupling reaction.

Careful optimization of these parameters will be crucial to control the extent of the cross-coupling reaction and achieve the desired product distribution.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2,6-Diiodo-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the selective functionalization of 2,6-diiodo-4-(trifluoromethyl)aniline, a versatile building block in the synthesis of pharmaceutical intermediates. The presence of two sterically and electronically distinct iodine atoms allows for sequential and regioselective cross-coupling reactions, enabling the construction of complex molecular architectures. This document outlines generalized protocols for Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions, supported by data from analogous di-iodinated systems. While specific examples for this compound are limited in published literature, these notes offer a strong starting point for reaction optimization and development.

Overview of Synthetic Strategies

The differential reactivity of the two iodine atoms in this compound is the cornerstone of its utility. The iodine atom at the 2-position is generally more sterically hindered than the one at the 6-position due to the adjacent amino group. This difference can be exploited to achieve selective mono-functionalization under carefully controlled reaction conditions. Subsequent coupling at the second position allows for the introduction of a different functional group, leading to unsymmetrically substituted aniline derivatives.

Key palladium-catalyzed cross-coupling reactions applicable to this substrate include:

-

Sonogashira Coupling: For the introduction of alkyne moieties.

-

Suzuki Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a variety of amines.

Regioselective Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds. In the case of di-iodinated anilines, catalyst and ligand choice, as well as reaction temperature, can influence the regioselectivity of the mono-alkynylation.

General Experimental Protocol: Mono-Sonogashira Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the terminal alkyne (1.0-1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0-3.0 equiv.) in a degassed solvent (e.g., toluene or DMF). The mixture is stirred under an inert atmosphere (Argon or Nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a copper(I) co-catalyst (e.g., CuI, 10-20 mol%) are then added. The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, and the product is purified by column chromatography.

Table 1: Generalized Conditions for Mono-Sonogashira Coupling of Di-iodoanilines

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes on Regioselectivity |

| 1 | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Toluene | 25 | 50-70 | Coupling often favors the less sterically hindered position. |

| 2 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | 45-65 | Amine bases can also be effective. |

| 3 | Pd₂(dba)₃ / XPhos / CuI | K₂CO₃ | Dioxane | 50-80 | 60-80 | Bulky phosphine ligands can enhance selectivity. |

Note: Yields are estimates based on analogous systems and will require optimization for this compound.

Stepwise Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl structures, which are common motifs in pharmaceuticals. The sequential nature of the coupling on a di-iodinated substrate allows for the synthesis of unsymmetrical biaryl anilines.

General Experimental Protocol: Stepwise Suzuki-Miyaura Coupling

Step 1: Mono-arylation In a reaction vessel, this compound (1.0 equiv.), the first arylboronic acid (1.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) are dissolved in a solvent system (e.g., Dioxane/H₂O). The solution is degassed, and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added. The reaction is heated (e.g., 80-100 °C) until the starting material is consumed. The mono-arylated product is isolated and purified.

Step 2: Di-arylation The purified mono-arylated intermediate (1.0 equiv.) is then subjected to a second Suzuki coupling with a different arylboronic acid (1.1 equiv.) under similar conditions, potentially requiring a more active catalyst or higher temperatures to overcome the reduced reactivity of the second C-I bond.

Table 2: Generalized Conditions for Stepwise Suzuki-Miyaura Coupling

| Step | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Mono-arylation | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 60-85 |

| Di-arylation | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100-120 | 50-75 |

Note: Catalyst and conditions may need to be screened to achieve optimal yields and selectivity.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines. Selective mono-amination of this compound provides access to valuable diamine precursors.

General Experimental Protocol: Mono-Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated (e.g., 80-110 °C) until the reaction is complete. The product is then isolated and purified.

Table 3: Generalized Conditions for Mono-Buchwald-Hartwig Amination

| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 70-90 |

| 2 | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 90-100 | 65-85 |

| 3 | G3-XPhos Precatalyst | LHMDS | THF | 60-80 | 75-95 |

Note: The choice of ligand and base is critical for achieving high yields and selectivity.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the sequential cross-coupling strategies.

Application Notes: Buchwald-Hartwig Amination of 2,6-Diiodo-4-(trifluoromethyl)aniline

Abstract

These application notes describe a representative protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2,6-diiodo-4-(trifluoromethyl)aniline. This substrate is characterized by significant steric hindrance at the ortho positions and strong electron-withdrawing effects from both the iodine and trifluoromethyl groups.[1] Such features necessitate carefully optimized reaction conditions to achieve efficient C-N bond formation. This document provides a detailed experimental protocol, including recommended catalysts, ligands, bases, and solvents, designed to guide researchers in achieving selective mono- or di-amination of this challenging substrate.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[2][3] This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where arylamine moieties are prevalent.[4]

The substrate, this compound, presents a unique challenge due to several factors:

-

Steric Hindrance: The two iodine atoms flanking the amine group sterically shield the reaction center.

-

Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the aryl halide.[1][4]

-

Dihalogenation: The presence of two reactive C-I bonds allows for the possibility of both mono- and di-amination, requiring precise control over reaction stoichiometry and conditions to achieve selectivity.

While aryl iodides are typically reactive in cross-coupling, they can sometimes pose challenges due to the formation of unreactive palladium-iodide bridged dimers.[5] Therefore, the choice of ligand is critical to ensure an efficient catalytic cycle.[6][7] This protocol leverages established knowledge of Buchwald-Hartwig reactions on sterically hindered and electron-deficient aryl halides to provide a robust starting point for optimization.[8][9]

Proposed Reaction Scheme

The reaction can be controlled to favor either the mono-aminated or di-aminated product by adjusting the stoichiometry of the amine nucleophile and reaction time.

Caption: Proposed reaction pathways for Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a representative example for the mono-amination of this compound with a generic primary amine. Modifications may be necessary for specific substrates.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| This compound | C₇H₄F₃I₂N | 412.92 | 413 | 1.0 | 1.0 |

| Amine (e.g., Aniline) | C₆H₇N | 93.13 | 102 | 1.1 | 1.1 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 23 | 0.025 | 0.025 (Pd) |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 35 | 0.06 | 0.06 |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 135 | 1.4 | 1.4 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | - |

Recommended Reaction Conditions

| Parameter | Value | Notes |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A common and effective Pd(0) source. Other sources like Pd(OAc)₂ can also be used. |

| Ligand | Xantphos | A wide bite-angle ligand, often effective for sterically demanding couplings and helps prevent catalyst deactivation.[6][10] |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base suitable for most aminations. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested.[11] |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are required. |

| Temperature | 100-110 °C | Typical temperature range for Buchwald-Hartwig reactions to ensure reasonable reaction rates.[11] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the palladium catalyst and phosphine ligand. |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for consumption of starting material. |

Step-by-Step Procedure

The following workflow outlines the key steps for performing the amination reaction.

Caption: Step-by-step experimental workflow for the amination reaction.

Key Considerations and Troubleshooting

-

Inert Atmosphere: Strict exclusion of oxygen and moisture is critical for catalytic activity. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of nitrogen or argon.

-

Ligand Selection: While Xantphos is a good starting point, other biarylphosphine ligands like SPhos, RuPhos, or BrettPhos may offer improved yields or selectivity for certain amines.[9][10]

-

Selectivity Control:

-

For mono-amination , use 1.0-1.2 equivalents of the amine. Stopping the reaction upon full consumption of the starting aniline is crucial to prevent the formation of the di-aminated product.

-

For di-amination , use >2.2 equivalents of the amine and expect longer reaction times. It may be necessary to add a fresh portion of the catalyst and ligand if the reaction stalls.

-

-

Base Sensitivity: If the substrate contains base-sensitive functional groups (e.g., esters), a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be used, potentially requiring higher temperatures or longer reaction times.[11]

-

Reaction Monitoring: Due to the complexity of the reaction mixture (starting material, mono-product, di-product, and potential dehalogenated byproducts), LC-MS is the preferred method for accurate monitoring.

Safety Information

-

Handling: this compound and its chlorinated analogs are classified as toxic and irritants.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Reagents: Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Anhydrous solvents can be flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. This compound|CAS 214400-66-5 [benchchem.com]

- 2. research.rug.nl [research.rug.nl]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. nbinno.com [nbinno.com]

Application Notes and Protocols for the Heck Reaction of 2,6-Diiodo-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1][2][3] This versatile transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[4][5][6] This document provides detailed application notes and protocols for the Heck reaction involving 2,6-diiodo-4-(trifluoromethyl)aniline, a sterically hindered and electronically modified substrate relevant to drug discovery programs. The presence of two iodine atoms offers the potential for selective mono- or di-functionalization, while the trifluoromethyl group and the aniline moiety introduce specific electronic and steric challenges.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves three primary steps: (1) oxidative addition of the aryl halide to a Pd(0) species, (2) migratory insertion of the olefin into the aryl-palladium bond, and (3) β-hydride elimination to release the product and regenerate the palladium catalyst.[1][7] For sterically hindered substrates like this compound, the choice of palladium source, ligand, base, and solvent is crucial for achieving high yields and selectivity. The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for the Heck reaction.[2]

Recommended Reaction Conditions

Based on literature precedents for sterically hindered and di-iodinated aryl compounds, a range of conditions can be proposed for the Heck reaction of this compound. The following table summarizes key parameters for consideration.

| Parameter | Recommended Conditions | Rationale & Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[1][2] |

| Ligand | PPh₃, P(o-tol)₃, bulky phosphines (e.g., SPhos) | For sterically hindered substrates, bulky electron-rich phosphine ligands can enhance catalyst stability and activity.[8][9][10][11] |

| Base | Et₃N, i-Pr₂NEt, Na₂CO₃, K₂CO₃, Cs₂CO₃ | An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.[1][2] The choice of base can influence selectivity and yield. |

| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | High-boiling polar aprotic solvents are typically used to ensure solubility and facilitate the reaction at elevated temperatures.[2] |

| Olefin Partner | Styrenes, acrylates, acrylonitriles | Electron-deficient and styrenic olefins are generally good coupling partners in the Heck reaction.[1] |

| Temperature | 80 - 140 °C | Higher temperatures are often necessary to overcome the activation energy, especially for less reactive or sterically hindered substrates.[2][12] |

| Additive | (optional) Ag₂CO₃, TlOAc | In some cases, silver or thallium salts can promote the reaction by facilitating a cationic pathway, which can be beneficial for asymmetric variants.[7][13] |

Experimental Protocols

The following protocols provide a starting point for the mono- and di-Heck arylation of this compound. Optimization may be required based on the specific olefin partner and desired outcome.

Protocol 1: Mono-Heck Arylation with Styrene

This protocol aims for the selective single addition of styrene to one of the C-I bonds.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

-

Add anhydrous DMF to dissolve the solids.

-

Add styrene (1.1 equiv) followed by Et₃N (2.0 equiv) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Double-Heck Arylation with Ethyl Acrylate

This protocol is designed for the exhaustive double arylation of the starting material.

Materials:

-

This compound

-

Ethyl acrylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

High-pressure reaction vessel (if necessary)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a dry reaction vessel, combine this compound (1.0 equiv), Pd₂(dba)₃ (0.03 equiv), and P(o-tol)₃ (0.12 equiv).

-

Add anhydrous DMAc and Na₂CO₃ (3.0 equiv).

-

Add ethyl acrylate (2.5 equiv).

-

Seal the vessel and heat the reaction to 120 °C. For volatile olefins, a sealed tube or high-pressure vessel may be necessary.

-

Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate.

-

After the reaction is complete (typically 24-48 hours), cool to room temperature.

-

Work-up the reaction as described in Protocol 1.

-

Purify the product by column chromatography to obtain the di-substituted aniline.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for performing the Heck reaction with this compound.

Caption: General workflow for the Heck reaction.

Signaling Pathway and Logical Relationships

The catalytic cycle of the Heck reaction is a well-established pathway. The following diagram illustrates the key steps involved.

References

- 1. books.rsc.org [books.rsc.org]

- 2. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

Application Notes and Protocols for 2,6-Diiodo-4-(trifluoromethyl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-(trifluoromethyl)aniline is a versatile, albeit underexplored, building block in organic synthesis. Its unique structure, featuring two reactive iodine atoms ortho to an amino group and a lipophilic trifluoromethyl group at the para position, makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules. The ortho-diiodo substitution allows for selective sequential functionalization, enabling the construction of intricate molecular architectures. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties and metabolic stability of its derivatives, making this building block particularly relevant for applications in medicinal chemistry and materials science.

These application notes provide an overview of the potential uses of this compound in organic synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, illustrative protocols for its synthesis and subsequent derivatization are provided.

Synthesis of this compound

The direct synthesis of this compound is not well-documented in the literature. However, a plausible and efficient route can be adapted from established methods for the selective iodination of anilines. A proposed two-step synthesis starting from the commercially available 4-(trifluoromethyl)aniline is outlined below.

Protocol 1: Synthesis of this compound

Materials:

-

4-(Trifluoromethyl)aniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (2.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization Data (Predicted):

| Property | Value |

| Molecular Formula | C₇H₄F₃I₂N |

| Molecular Weight | 412.92 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ 7.8-8.0 (s, 2H, Ar-H), 4.5-5.0 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ 148-150 (C-NH₂), 138-140 (Ar-CH), 125-128 (q, J ≈ 270 Hz, CF₃), 120-123 (q, J ≈ 33 Hz, C-CF₃), 85-88 (C-I) |

| ¹⁹F NMR (CDCl₃) | δ -60 to -63 (s, 3F) |

Applications in Cross-Coupling Reactions

The two iodine atoms in this compound can be sequentially and selectively replaced using various palladium-catalyzed cross-coupling reactions. This allows for the stepwise introduction of different substituents, making it a powerful tool for building molecular complexity.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The differential reactivity of the two iodine atoms can potentially be exploited for selective mono- or di-arylation.

Protocol 2: Mono-Arylation via Suzuki-Miyaura Coupling (Proposed)

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane and degassed water (4:1 ratio).

-

Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.

-